1-Methoxypenta-1,3-diene

Description

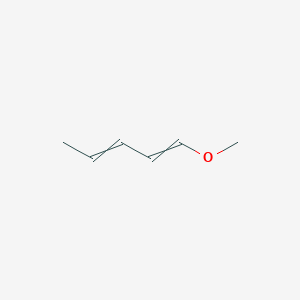

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

1-methoxypenta-1,3-diene |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6-7-2/h3-6H,1-2H3 |

InChI Key |

WRXBNDSCXVJMQN-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=COC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxypenta 1,3 Diene and Its Functionalized Derivatives

Stereoselective Synthesis of 1-Methoxypenta-1,3-diene Isomers

The stereochemistry of a 1,3-diene is crucial as it dictates the outcome of subsequent reactions, such as cycloadditions, and influences the properties of the final products. mdpi.com Consequently, significant research has been dedicated to developing methods that provide high levels of stereoselectivity.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. sioc-journal.cnrsc.org For diene synthesis, these methods typically involve the coupling of pre-functionalized sp²-hybridized carbon centers. nih.gov

Cross-coupling reactions are among the most powerful tools for constructing C(sp²)–C(sp²) bonds and are widely used for the stereoselective synthesis of conjugated dienes. mdpi.comnih.gov The general approach involves the reaction of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium or nickel. nih.govnih.gov The stereochemistry of the reactants is often transferred to the product with high fidelity.

A plausible Suzuki-Miyaura coupling to form a this compound derivative would involve the reaction of a (methoxyvinyl)boronic acid or ester with a vinyl halide, such as 1-bromopropene. The use of potassium alkenyltrifluoroborates is also a well-established, air-stable alternative. organic-chemistry.org

The Heck reaction offers another route, coupling a vinyl halide with an alkene. For instance, the reaction of 1-bromo-1-methoxyethene with propene could, in principle, yield the desired diene, although regioselectivity can be a challenge. nih.gov

The Stille coupling utilizes an organotin reagent, such as a methoxyvinylstannane, coupled with a vinyl halide. Similarly, Negishi (organozinc), Kumada (organomagnesium), and Hiyama (organosilicon) couplings provide alternative, though related, pathways where a methoxyvinylmetallic species is coupled with a propenyl halide or triflate. nih.govnih.gov The Hiyama coupling, for example, can be achieved by reacting vinyl bromides with triethoxyvinylsilane in the presence of a palladium catalyst. nih.gov

A specific methodology developed by Weix and coworkers, while focused on tetra- and penta-substituted dienes, highlights the power of cross-electrophile coupling using a dual Ni/Pd catalytic system to couple two different vinyl electrophiles (e.g., a vinyl bromide and a vinyl triflate). nih.gov

| Reaction Name | Typical Methoxyvinyl Partner | Typical Propenyl Partner | Catalyst System (Typical) | Key Features |

| Suzuki | (Z)-1-Methoxy-1-propenylboronic acid | Vinyl bromide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Tolerates a wide range of functional groups; uses stable boronic acids. organic-chemistry.org |

| Heck | Methoxyethene | 1-Bromopropene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Couples alkenes with halides/triflates; regioselectivity can be an issue. nih.gov |

| Stille | (1-Methoxyvinyl)tributylstannane | 1-Iodopropene | Pd(PPh₃)₄ | Mild conditions; toxicity of tin byproducts is a drawback. mdpi.com |

| Negishi | (1-Methoxyvinyl)zinc chloride | 1-Bromopropene | Pd(dppf)Cl₂ | High reactivity of organozinc reagents; sensitive to air and moisture. nih.gov |

| Kumada | (1-Methoxyvinyl)magnesium bromide | 1-Bromopropene | Ni(dppp)Cl₂ | Highly reactive Grignard reagents; functional group compatibility can be limited. nih.gov |

| Hiyama | (1-Methoxyvinyl)trimethoxysilane | 1-Iodopropene | Pd(OAc)₂, TBAF (activator) | Low toxicity of silicon byproducts; requires an activating agent. nih.gov |

Directed olefination refers to processes where the formation and stereochemistry of the double bond are controlled by a directing group within one of the reactants. While not a distinct class of named reactions like cross-coupling, this principle is often embedded in various transformations. For instance, in a copper-catalyzed hydroboration of a methoxy-substituted allene, the methoxy (B1213986) group could direct the regioselectivity of the boron addition, creating a specific vinylborane (B8500763) intermediate ready for subsequent Suzuki coupling.

Another relevant strategy is the copper-catalyzed allylation of ketones with 1,3-dienes, which, while forming homoallylic alcohols, demonstrates how functional groups on the substrates can direct the regio- and enantioselectivity of the C-C bond formation under transition metal catalysis. nih.gov

Olefin metathesis, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, has become an indispensable tool in organic synthesis. nih.govcaltech.edu For the construction of 1,3-dienes, ene-yne metathesis is a particularly atom-economical and powerful strategy. organic-chemistry.orgnih.gov This reaction involves the coupling of an alkene and an alkyne. sigmaaldrich.com

To synthesize a this compound structure, one could envision the cross-metathesis between methyl vinyl ether (the "ene") and propyne (B1212725) (the "yne"). However, a more common and controllable approach is the reaction of a terminal alkyne with ethylene (B1197577), which installs a terminal vinyl group. acs.org For example, reacting 1-methoxybut-1-yne with ethylene in the presence of a Grubbs or Hoveyda-Grubbs catalyst would directly generate 2-methoxypenta-1,3-diene. To obtain the 1-methoxy isomer, one would need to start with an appropriately substituted alkyne and alkene, such as 3-methoxybut-1-yne (B1653657) and ethylene.

The reaction conditions, including catalyst choice, solvent, temperature, and ethylene pressure, significantly impact the efficiency and turnover number of the catalyst. acs.orgnsf.gov Research has shown that functionalized alkynes often require different optimized conditions compared to simple hydrocarbon alkynes. acs.org

| Reactant 1 (Yne) | Reactant 2 (Ene) | Catalyst (Example) | Conditions (Typical) | Product Type |

| Terminal Alkyne (e.g., Pent-1-yne) | Ethylene | Hoveyda-Grubbs 2nd Gen. | Toluene, 75°C, 20 bar C₂H₄ | 2-Substituted-1,3-diene acs.orgnsf.gov |

| Internal Alkyne (e.g., Diarylacetylene) | Ethylene | Hoveyda-Grubbs 2nd Gen. | Toluene, 100°C, 3 atm C₂H₄ | 2,3-Disubstituted-1,3-diene mdpi.com |

| Strained Alkene (e.g., Methylene azetidine) | Terminal or Internal Alkyne | Grubbs-Bertrand catalyst (Ru3) | Room Temperature, 1 mol% catalyst | Highly Substituted 1,3-diene acs.org |

Long before the advent of modern transition-metal catalysis, classical olefination reactions were the primary methods for alkene synthesis. These methods, particularly the Wittig and Julia reactions, have been extended to the synthesis of conjugated dienes.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. To form this compound, one could react an (α-methoxy)vinylphosphonium ylide with crotonaldehyde (B89634) (but-2-enal). A significant drawback of the Wittig approach for diene synthesis is often a lack of stereoselectivity, yielding mixtures of E/Z isomers. mdpi.com

The Julia olefination and its more modern variant, the Julia-Kocienski olefination , provide a robust and often highly stereoselective route to alkenes. wikipedia.org The reaction involves the coupling of a sulfone-stabilized carbanion with an aldehyde or ketone, followed by reductive elimination. organic-chemistry.org For example, reacting the anion of a 1-(phenylsulfonyl)propene with methoxyacetaldehyde, followed by functionalization and reduction, would yield the diene. The Julia-Kocienski modification, often using a phenyltetrazolyl (PT) sulfone, is particularly noted for its high (E)-selectivity. wikipedia.orgoregonstate.edu The stereochemical outcome can be influenced by the structure of the aldehyde and the reaction conditions. acs.org

| Reaction | Carbonyl Component | Nucleophilic Partner | Key Reagents | Stereochemical Outcome |

| Wittig | Crotonaldehyde | (Methoxymethyl)triphenylphosphonium ylide | PPh₃, Base (e.g., n-BuLi) | Often low stereoselectivity, E/Z mixtures. mdpi.com |

| Julia-Lythgoe | Methoxyacetaldehyde | 1-(Phenylsulfonyl)propene anion | Base (e.g., n-BuLi), Ac₂O, Na(Hg) | Generally high E-selectivity. organic-chemistry.org |

| Julia-Kocienski | Methoxyacetaldehyde | 1-(1-Phenyl-1H-tetrazol-5-ylsulfonyl)propene anion | Base (e.g., KHMDS) | High E-selectivity is common. wikipedia.org |

Transition Metal-Catalyzed Approaches for 1,3-Diene Construction

Precursor Chemistry and Functional Group Interconversions Leading to this compound Structures

The success of the aforementioned synthetic methodologies relies on the availability of suitably functionalized precursors. The synthesis of these starting materials often involves fundamental functional group interconversions (FGIs). imperial.ac.ukub.eduvanderbilt.edu

For example, the vinyl halides and triflates used in cross-coupling reactions can be prepared from corresponding ketones or aldehydes. The vinylboronic esters for Suzuki couplings are typically synthesized via the hydroboration of alkynes or the palladium-catalyzed borylation of vinyl halides. organic-chemistry.org

The synthesis of the specific precursor 4-methoxypenta-1,3-diene has been described as achievable in two steps from commercially available materials. znaturforsch.com This diene has been studied as a reactant in Diels-Alder reactions for the synthesis of complex targets like safranal. znaturforsch.comresearchgate.net

The conversion of alcohols to good leaving groups like halides or sulfonates (tosylates, mesylates) is a common FGI that enables subsequent nucleophilic substitution or cross-coupling reactions. sinica.edu.tw For instance, an alcohol can be converted to a bromide using PBr₃ or to a tosylate using TsCl, preparing it for conversion into a phosphonium (B103445) salt (for Wittig) or a Grignard reagent (for Kumada).

Isomerization reactions also represent a key type of functional group interconversion. Research has shown that dienyl ethers can undergo base-catalyzed nsf.govresearchgate.net-proton shifts to form new, more conjugated systems. acs.org For example, ((1E,3E)-5-methoxypenta-1,3-diene-1,5-diyl)dibenzene was shown to isomerize to a different diene structure in the presence of an organic base like TBD. acs.org This highlights that the double bond positions can be manipulated under specific conditions, providing another route to the desired diene skeleton.

Pericyclic Reactions of 1 Methoxypenta 1,3 Diene and Analogs

Cycloaddition Reactions Involving 1-Methoxypenta-1,3-diene

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, forming two new sigma bonds at the expense of two pi bonds. rsc.orgchegg.com The [4+2] cycloaddition, or Diels-Alder reaction, is the most prominent of these reactions for 1,3-dienes.

Diels-Alder Reactions with Diverse Dienophiles

As an electron-rich diene, this compound reacts readily with electron-deficient dienophiles—alkenes or alkynes bearing electron-withdrawing groups (e.g., CHO, COR, COOR, CN). The methoxy (B1213986) group at the C1 position enhances the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating the orbital overlap required for the reaction. masterorganicchemistry.com

Regioselectivity Studies in Diels-Alder Cycloadditions

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the question of regioselectivity arises, as multiple constitutional isomers can be formed. libretexts.org Extensive studies on 1-substituted dienes have shown a strong preference for the formation of the "ortho" (1,2-substituted) or "para" (1,4-substituted) adducts, with the "meta" (1,3-substituted) product being a minor component. libretexts.org

This preference is rationalized by Frontier Molecular Orbital (FMO) theory. The electron-donating methoxy group increases the electron density, and thus the HOMO coefficient, primarily at C4 of the pentadiene system. The major regioisomer results from the alignment that pairs the diene's most nucleophilic carbon (C4) with the dienophile's most electrophilic carbon. libretexts.orgwilliams.edu For example, in the reaction of 1-methoxy-1,3-butadiene (B1596040) (a close analog) with acrylonitrile, the major product is the "ortho" adduct, 3-methoxy-4-cyanocyclohexene. masterorganicchemistry.com This directing effect is a general principle for predicting the outcome of these cycloadditions.

Table 1: Regioselectivity in Diels-Alder Reactions of Substituted Dienes

| Diene Substituent Position | Substituent Type | Major Product(s) | Rationale |

|---|---|---|---|

| 1-Substituted (e.g., this compound) | Electron-Donating (e.g., -OR, -NR₂) | "Ortho" (1,2) | Maximizes orbital overlap between the largest HOMO coefficient on the diene (C4) and the largest LUMO coefficient on the dienophile. libretexts.orgwilliams.edu |

Stereoselectivity and Diastereoselectivity Control in [4+2] Cycloadditions

Diels-Alder reactions are renowned for their high degree of stereocontrol. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. A cis-dienophile will yield a cis-substituted adduct, and a trans-dienophile will yield a trans-substituted adduct. chegg.com

Furthermore, when cyclic dienes are used, or when the reaction leads to bicyclic products, two diastereomeric products, endo and exo, are possible. In most cases, the endo product is kinetically favored. williams.edu This preference is explained by "secondary orbital overlap," an additional stabilizing interaction in the transition state between the p-orbitals of the activating group on the dienophile and the central p-orbitals (C2 and C3) of the diene. williams.edu The stereochemical outcome is critical in synthetic applications, as demonstrated in the multi-step synthesis of complex molecules starting from isomers like (1E,3Z)-1-methoxypenta-1,3-diene. researchgate.net

Enantioselective Cycloadditions of this compound

To achieve enantioselectivity in Diels-Alder reactions, a chiral influence is required. This is typically accomplished by using a chiral Lewis acid catalyst or a chiral transition metal complex. These catalysts coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that favors the approach of the diene from one face over the other.

For example, highly enantioselective [4+2] cycloadditions between 1,3-dienes and dienophiles have been achieved using rhodium(I) complexes with chiral phosphoramidite (B1245037) ligands, yielding products with excellent enantiomeric excess (ee). nih.gov Similarly, cobalt complexes have been employed to catalyze enantioselective cycloadditions. wikipedia.org These strategies are general and applicable to electron-rich dienes like this compound to produce chiral cyclohexene derivatives.

Chemodivergent Cycloaddition Pathways

Chemodivergency refers to the ability of a single set of reactants to produce different products under different catalytic conditions. For 1,3-dienes reacting with alkynes, this can manifest as a competition between [4+2] and [2+2] cycloaddition pathways. wikipedia.org

Groundbreaking work has shown that cobalt catalysis can be finely tuned to control this divergence. By selecting specific ligands, the reaction can be directed to selectively form either a 1,4-cyclohexadiene (B1204751) (from a [4+2] cycloaddition) or a highly functionalized cyclobutene (B1205218) (from a [2+2] cycloaddition). nih.govwikipedia.org This control allows access to vastly different molecular scaffolds from the same readily available starting materials, highlighting the power of modern catalytic methods.

Table 2: Catalyst-Controlled Chemodivergent Cycloadditions of 1,3-Dienes with Alkynes

| Catalyst System | Cycloaddition Pathway | Product Type | Key Feature |

|---|---|---|---|

| Cobalt(I) with Chiral Bisphosphine Ligands | [4+2] Cycloaddition | 1,4-Cyclohexadiene | Reaction proceeds with high regio- and enantioselectivity. wikipedia.org |

Sigmatropic Rearrangements of this compound

A sigmatropic rearrangement is a pericyclic reaction in which a sigma bond migrates across a conjugated pi-electron system in an intramolecular fashion. libretexts.orgorganicchemistrytutor.com While less documented for this compound compared to its extensive cycloaddition chemistry, the potential for such rearrangements exists based on its structure.

A plausible transformation for the 1,3-pentadiene (B166810) skeleton is a libretexts.orglibretexts.org-hydride shift. This process involves the migration of a hydrogen atom from one terminus of the pi-system to the other. For a 6-electron system (4 from the pi-system and 2 from the sigma bond), the Woodward-Hoffmann rules predict a thermally allowed, suprafacial shift, which is geometrically feasible. numberanalytics.comwikipedia.org

Other classes of sigmatropic rearrangements, such as the masterorganicchemistry.commasterorganicchemistry.com Cope and Claisen rearrangements, are among the most powerful in synthesis. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org The Cope rearrangement involves the isomerization of a 1,5-diene, while the Claisen rearrangement transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org While this compound itself is not a substrate for these specific reactions, chemically modified derivatives could be. For instance, elaboration of the pentadiene could lead to a 1,5-diene structure capable of a Cope rearrangement or an allyl vinyl ether moiety that could undergo a Claisen rearrangement. pearson.com

[1,n]-Proton Shift Mechanisms in Conjugated Polyenyl Ethers

The isomerization of conjugated polyenyl ethers can proceed through [1,n]-proton shifts, where 'n' can be 3, 5, or even higher. acs.org These reactions can be catalyzed by bases under metal-free conditions. acs.orgacs.org For instance, the isomerization of polyenyl alkyl ethers using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst yields conjugated vinyl ethers. acs.org

Experimental and computational studies suggest that these reactions occur via a "base walk" mechanism, which involves a series of consecutive proton shifts. acs.org The process is initiated by deprotonation at the C-1 position, which is often the rate-determining step. acs.org The resulting anion then undergoes a sequence of proton shifts until the most thermodynamically stable product is formed. acs.org

In the case of dienyl ethers, such as those derived from this compound, a formal acs.orgnih.gov-proton shift can occur. acs.org For example, the TBD-catalyzed isomerization of ((1E,3E)-5-methoxypenta-1,3-diene-1,5-diyl)dibenzene results in the product of a formal acs.orgnih.gov-proton shift as the major product. acs.org DFT calculations have shown that the reaction can proceed through either a acs.orgacs.org-proton shift or a direct [1,n]-proton shift, with similar activation energies, suggesting a thermodynamic equilibrium between the possible products. google.com

| Catalyst | Substrate Type | Predominant Reaction Pathway |

| TBD | Dienyl Alcohols | acs.orgacs.org-Proton Shift |

| TBD | Polyenyl Alkyl Ethers | [1,n]-Proton Shift ("base walk") |

Table 2: Base-Catalyzed Proton Shift Pathways in Conjugated Systems. acs.org

Base-Catalyzed Isomerization Processes and Chiral Transfer

Base-catalyzed isomerization is a powerful tool in organic synthesis for the interconversion of functional groups. acs.org The use of a simple guanidine (B92328) base like TBD has proven effective for the isomerization of various allylic substrates, including ethers. diva-portal.org An important aspect of these reactions is the potential for stereospecificity and chiral transfer.

For electron-deficient allylic alcohols and ethers, base-catalyzed isomerization can proceed with a high degree of stereospecificity. acs.org The mechanism involves a rate-limiting deprotonation to form an intimate ion pair between the allylic anion and the conjugate acid of the base. acs.org This close association facilitates an efficient transfer of chirality from the starting material to the product. acs.org This methodology has been successfully applied to the stereospecific isomerization of allylic ethers, yielding enantioenriched enol ethers. acs.org

While the focus of this article is on this compound, it is noteworthy that cobalt-based catalysts have also been used for the isomerization of conjugated dienes, often proceeding through a hydrogen atom transfer (HAT) mechanism. researchgate.netacs.org These reactions can convert 1,3-disubstituted-1,3-dienes to 1,1,4-trisubstituted-1,3-dienes without racemizing nearby chiral centers. acs.org The development of base-catalyzed methods provides a valuable metal-free alternative for these transformations. thieme-connect.comorganic-chemistry.org

| Catalyst System | Key Mechanistic Feature | Outcome |

| TBD (Base) | Intimate ion-pair formation | Stereospecific isomerization, chiral transfer |

| Cobaloxime/Silane (Co-catalyst) | Hydrogen Atom Transfer (HAT) | Isomerization without racemization |

Table 3: Mechanisms in Catalyzed Isomerization of Dienes and Allylic Systems. acs.orgacs.org

Mechanistic Investigations and Kinetic Analyses of 1 Methoxypenta 1,3 Diene Transformations

Elucidation of Reaction Pathways for 1-Methoxypenta-1,3-diene Involved Processes

The reaction pathways of this compound and its derivatives are diverse, with isomerization and cycloaddition reactions being prominent.

Base-Catalyzed Isomerization:

In the presence of a base catalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), substituted dienyl ethers, including derivatives of this compound, undergo isomerization. acs.orgacs.org For instance, when ((1E,3E)-5-methoxypenta-1,3-diene-1,5-diyl)dibenzene is treated with TBD, it predominantly forms a diene product resulting from a formal acs.orgacs.org-proton shift. acs.orgacs.org This contrasts with the behavior of analogous dienyl alcohols, which exclusively yield γ,δ-unsaturated ketones via a acs.orgdiva-portal.org-proton shift. acs.orgacs.org

The mechanism for the isomerization of these dienyl ethers is proposed to occur through a "base-walk" mechanism, involving a series of iterative acs.orgdiva-portal.org-proton shifts. diva-portal.org This step-wise process allows for the formal long-range migration of a proton along the conjugated system.

Diels-Alder Reactions:

Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the feasibility of Diels-Alder reactions involving methoxypenta-1,3-dienes. For example, the reaction between 4-methoxypenta-1,3-diene and 3-methyl-2-butenal (B57294) is predicted to yield the desired regioisomers, although with low stereoselectivity. znaturforsch.comznaturforsch.com The activation barrier for this reaction is calculated to be significant, suggesting that forcing conditions may be necessary for it to proceed. znaturforsch.comznaturforsch.com One of the challenges in these reactions is the potential for the 1,3-diene to undergo a acs.orgacs.org-sigmatropic hydrogen migration, leading to the formation of side products. znaturforsch.com

acs.orgacs.org-Sigmatropic Hydrogen Shifts:

Ab initio calculations on (3Z)-3-methoxypenta-1,3-diene have provided insights into the acs.orgacs.org-hydrogen shift, a classic pericyclic reaction. acs.orgresearchgate.net These theoretical studies analyze the geometries, energies, and electronic characteristics of the transition state. The presence of the electron-donating methoxy (B1213986) group influences the energetics of this transformation. acs.org Generally, increasing the electron density of the π system, as the methoxy group does, tends to stabilize the aromatic transition state and lower the activation energy for the acs.orgacs.org-H shift. acs.orgresearchgate.net

Kinetic Studies and Hammett Plot Analysis for Substituent Effects

While specific Hammett plot analyses for this compound were not detailed in the reviewed literature, the influence of substituents on reaction rates and pathways has been a key area of investigation.

In the base-catalyzed isomerization of dienyl ethers, the nature of the substituents has a profound effect on the reaction outcome. For example, the presence of an ether linkage, as in the methoxypentadiene derivative, directs the reaction towards a acs.orgacs.org-proton shift, whereas an alcohol functionality leads to a acs.orgdiva-portal.org-proton shift. acs.orgacs.org This highlights the critical role of the substituent in determining the reaction pathway.

In the context of Diels-Alder reactions, DFT calculations have shown that the electronic and steric effects of substituents on both the diene and the dienophile significantly impact the activation barriers. znaturforsch.comznaturforsch.com For the reaction of 4-methoxypenta-1,3-diene, the electronic activation provided by the methoxy group is somewhat counteracted by its steric effects. znaturforsch.com Further substitution on the dienophile was found to deactivate the substrate due to a combination of steric and electronic factors. znaturforsch.com

Theoretical studies on acs.orgacs.org-H shifts in substituted pentadienes have systematically explored the effect of electron-donating and electron-withdrawing groups. acs.orgresearchgate.net An electron-donating substituent like a methoxy group generally decreases the activation energy of the reaction by stabilizing the electron-rich, aromatic-like transition state. acs.org Conversely, electron-withdrawing groups would be expected to destabilize this transition state and increase the activation energy. acs.orgresearchgate.net

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation of Proton Shifts

Deuterium labeling is a powerful tool for elucidating the mechanisms of reactions involving proton transfers. In the study of the base-catalyzed isomerization of a substituted this compound derivative, deuterium labeling experiments were crucial in establishing the reaction pathway. acs.orgacs.org

Kinetic Isotope Effect (KIE) studies were performed on a deuterated dienyl ether substrate. The observed KIE of 3.8 ± 0.5 suggests that the initial deprotonation at the C-1 position is the rate-determining step of the reaction. acs.orgacs.org

These labeling experiments, combined with computational studies, provide a detailed picture of the intricate proton transfer events that occur during the isomerization of these extended conjugated systems. acs.orgacs.org

Computational and Theoretical Studies on 1 Methoxypenta 1,3 Diene Reactivity

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are at the forefront of computational chemistry for studying reaction mechanisms. numberanalytics.com These approaches solve the electronic Schrödinger equation to provide detailed information about molecular structures and energies. For a molecule like 1-methoxypenta-1,3-diene, these calculations can map out the potential energy surface of its reactions, identifying key intermediates and transition states.

The transition state (TS) is a critical point on the potential energy surface that dictates the feasibility and outcome of a chemical reaction. numberanalytics.com For pericyclic reactions of this compound, such as Diels-Alder cycloadditions, DFT calculations are employed to locate and characterize the geometry of the transition state. numberanalytics.comrsc.org The geometry of the TS provides insights into the degree of bond formation and breaking, as well as the synchronicity of the reaction. In many Diels-Alder reactions, the transition states are found to be asynchronous, meaning that the two new sigma bonds are not formed to the same extent in the TS. acs.org

The methoxy (B1213986) group at the C1 position and the methyl group at the C4 position of the pentadiene backbone are expected to influence the transition state geometry through both electronic and steric effects. The electron-donating nature of the methoxy group can lead to a more asynchronous transition state in reactions with electron-deficient dienophiles.

| Parameter | Description | Typical Computational Finding for Substituted Dienes |

| C-C Bond Distances | Distances between the diene and dienophile carbons in the TS. | Unequal bond distances, indicating an asynchronous mechanism. |

| Dihedral Angles | Torsional angles defining the approach of the reactants. | Reveals steric interactions and orbital alignment. |

| Vibrational Frequencies | Imaginary frequency corresponding to the reaction coordinate. | Confirms the structure as a true transition state. |

A key outcome of DFT and ab initio calculations is the determination of the activation energy (or activation barrier), which is the energy difference between the reactants and the transition state. rsc.org This value is crucial for predicting reaction rates. The activation barriers for pericyclic reactions are sensitive to the nature of the substituents on both the diene and the dienophile. escholarship.org

For this compound, the electron-donating methoxy group is expected to lower the activation barrier for normal-electron-demand Diels-Alder reactions. researchgate.net This is because the methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller HOMO-LUMO gap with an electron-deficient dienophile. researchgate.netmdpi.com Computational studies on similar methoxy-substituted dienes have confirmed this trend. researchgate.net For instance, DFT calculations on the Diels-Alder reactions of methoxy-substituted butadienes have shown that the presence of the methoxy group can significantly lower the activation barrier compared to unsubstituted butadiene. researchgate.net

| Reaction Type | Substituent Effect | Predicted Activation Barrier Trend for this compound |

| Normal-Electron-Demand Diels-Alder | Electron-donating group on diene | Lower activation barrier |

| Inverse-Electron-Demand Diels-Alder | Electron-donating group on diene | Higher activation barrier |

This table presents predicted trends based on established principles of pericyclic reaction theory, as specific computational data for this compound is not widely published.

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a qualitative yet powerful framework for understanding and predicting the reactivity and selectivity of pericyclic reactions. numberanalytics.com The theory focuses on the interaction between the HOMO of one reactant and the LUMO (Lowest Unoccupied Molecular Orbital) of the other. numberanalytics.commdpi.com In the context of a Diels-Alder reaction involving this compound, the interaction between its HOMO and the dienophile's LUMO is typically dominant in normal-electron-demand reactions.

The energy and coefficients of the frontier orbitals are key to predicting reactivity. The smaller the energy gap between the HOMO of the diene and the LUMO of the dienophile, the faster the reaction. researchgate.net The methoxy group at C1 of this compound, being an electron-donating group, raises the energy of the HOMO, thus decreasing the HOMO-LUMO gap with electron-poor dienophiles and accelerating the reaction. researchgate.net

FMO theory also explains the regioselectivity of Diels-Alder reactions. The largest lobe of the HOMO of the diene will preferentially interact with the largest lobe of the LUMO of the dienophile. For this compound, the electron-donating methoxy group is expected to increase the size of the orbital coefficient on the C4 carbon of the diene system. This would favor the formation of the "ortho" or "para" regioisomer, depending on the dienophile's substituents.

Influence of Substituent Electronic and Steric Effects on Reaction Energetics

The electronic and steric effects of the methoxy and methyl substituents on the this compound backbone play a crucial role in determining the energetics of its reactions.

Electronic Effects: The methoxy group is a strong π-donor, which enriches the diene with electron density. This electronic effect is most pronounced in reactions with electron-deficient partners. As discussed, this leads to a stabilization of the transition state and a lowering of the activation energy in normal-electron-demand Diels-Alder reactions. researchgate.net Conversely, in inverse-electron-demand Diels-Alder reactions, where the diene's LUMO interacts with the dienophile's HOMO, the electron-donating methoxy group would be deactivating.

Steric Effects: The methyl group at the C4 position, as well as the methoxy group at C1, can exert steric hindrance. This steric repulsion can influence the stereoselectivity (endo/exo selectivity) of the Diels-Alder reaction. mun.ca While the endo product is often favored due to secondary orbital interactions, significant steric clash in the endo transition state can lead to the preferential formation of the exo product. researchgate.net The interplay between electronic stabilization and steric repulsion in the transition state determines the final product distribution. Computational studies can quantify these competing effects by calculating the relative energies of the endo and exo transition states. researchgate.net

Applications of 1 Methoxypenta 1,3 Diene in Complex Molecule Synthesis

Role as a Key Building Block for Carbocyclic and Heterocyclic Frameworks

The primary utility of 1-methoxypenta-1,3-diene lies in its capacity to participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings with a high degree of stereochemical control. The methoxy (B1213986) group activates the diene system, making it highly reactive toward a variety of dienophiles. This reactivity allows for the construction of substituted cyclohexene (B86901) derivatives, which are pivotal intermediates for a wide range of more complex structures.

The Diels-Alder reaction between this compound and a suitable dienophile can be used to form a six-membered ring with controlled stereochemistry. chegg.comchegg.com The resulting cyclohexenyl methyl ether can then be further elaborated. For example, it can serve as a precursor to ketones, such as in the synthesis of 1-((1S,2S,3R,6R)-6-methoxy-2,3-dimethylcyclohexyl)ethan-1-one. chegg.comchegg.com The electron-donating nature of the methoxy group dictates the regioselectivity of the cycloaddition, leading to predictable substitution patterns in the product.

Beyond the classic Diels-Alder reaction, derivatives of this compound can be employed in the synthesis of various heterocyclic systems. For instance, lithiated versions of related methoxypentadienes can react with electrophiles like dichlorogermanes to produce germacyclohexa-2,5-dienes, a type of organometallic heterocycle. researchgate.net These reactions highlight the versatility of the pentadiene scaffold in constructing rings containing atoms other than carbon.

Total Synthesis of Natural Products Incorporating this compound Derived Scaffolds

The strategic application of this compound has been instrumental in the total synthesis of several complex natural products. Its ability to introduce a functionalized five-carbon chain via a stereocontrolled cycloaddition makes it an efficient starting point for building intricate molecular architectures.

One of the notable applications is in the synthesis of the Prelog-Djerassi lactone, a key degradation product of various macrolide antibiotics that has become a benchmark target in asymmetric synthesis. The synthesis often involves a Diels-Alder reaction with this compound to establish the core carbocyclic framework with the required stereocenters.

Another significant example is the proposed synthesis of safranal. researchgate.net Density Functional Theory (DFT) calculations have been used to analyze the feasibility of a Diels-Alder reaction between 3-methyl-2-butenal (B57294) and a related diene, 4-methoxypenta-1,3-diene, to form the characteristic cyclohexadiene ring of safranal. researchgate.net While experimental work was preliminary, the computational results supported the potential of this pathway. researchgate.net

The following table summarizes key cycloaddition reactions involving this compound and its derivatives in the context of forming core structures for complex molecules.

| Diene | Dienophile/Electrophile | Product Type | Application/Target |

| (1E,3Z)-1-Methoxypenta-1,3-diene | Substituted Alkene | Substituted Cyclohexenyl Methyl Ether | Precursor to 1-((1S,2S,3R,6R)-6-methoxy-2,3-dimethylcyclohexyl)ethan-1-one chegg.comchegg.com |

| 4-Methoxypenta-1,3-diene | 3-Methyl-2-butenal | Substituted Cyclohexadiene | Proposed route to Safranal researchgate.net |

| 1,5-Dilithium-3-methoxypenta-1,4-dienes | Diaryldichlorogermanes | Germacyclohexa-2,5-dienes | Synthesis of organometallic heterocycles researchgate.net |

Development of Novel Synthetic Methodologies Utilizing this compound as a Core Synthon

The reactivity of this compound has also spurred the development of new synthetic methods. Research has focused on expanding the scope of its reactions and controlling the stereochemical outcomes. For example, studies have investigated the factors that influence the reactivity and selectivity of substituted pentadienes in Diels-Alder reactions. It has been noted that electron-donating groups, such as the methoxy group, enhance the reactivity of the diene compared to less donating groups like acetoxy. researchgate.net

Furthermore, methodologies have been developed that combine reactions in a tandem or one-pot fashion. An example is a one-pot tandem palladium-catalyzed hydrostannylation/Stille coupling protocol. msu.edu In this process, an alkyne like methyl propargyl ether is first converted to a vinyltin (B8441512) intermediate, which then undergoes a Stille cross-coupling. This sequence was used to synthesize (5-Methoxypenta-1,3-dienyl)benzene, demonstrating a modern approach to constructing complex diene systems from simpler precursors. msu.edu

The development of asymmetric cycloadditions is another area of active research. While the provided search results focus more on the diene's inherent reactivity and use in diastereoselective reactions controlled by existing stereocenters, the broader field of asymmetric catalysis continually seeks to apply new methods to versatile synthons like this compound to access enantioenriched products directly. nih.govsioc-journal.cn The principles from these advanced catalytic methods are applicable to reactive dienes, paving the way for future innovations in the stereoselective synthesis of complex molecules.

Future Directions and Emerging Research Avenues for 1 Methoxypenta 1,3 Diene

Design of Novel Catalytic Systems for Enhanced Selectivity in 1-Methoxypenta-1,3-diene Reactions

A significant challenge in the application of substituted dienes like this compound is achieving high levels of regio- and stereoselectivity. For instance, in Diels-Alder reactions, the synthesis of specific isomers can be hindered by high activation energy barriers and low stereoselectivity under thermal conditions. researchgate.net Future research is directed towards the rational design of catalysts that can steer these reactions towards desired outcomes under milder conditions.

Transition-metal catalysis is a primary focus for achieving enhanced selectivity. nih.gov Methodologies that have proven successful for other dienes are now being considered for application to this compound. This includes palladium-catalyzed reactions, which, enabled by specialized ligands like quinoline-pyridone, can facilitate selective C-H activation and coupling. snnu.edu.cn Similarly, nickel-hydride catalysis, often employing bulky phosphine (B1218219) ligands such as DTBM-SegPhos, presents a promising strategy for controlling the regioselectivity of addition reactions to the diene scaffold. snnu.edu.cn These systems work by generating a metal-π-allyl intermediate whose subsequent reaction with a nucleophile can be directed by the steric and electronic properties of the ligand. snnu.edu.cn

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in this area. researchgate.net DFT calculations allow researchers to model reaction pathways, compare the energies of different transition states, and predict the most likely products. researchgate.netresearchgate.net For example, DFT studies have been used to analyze the feasibility of Diels-Alder reactions involving substituted pentadienes, revealing high activation barriers that necessitate harsher conditions. researchgate.net By predicting how changes to a catalyst's structure will influence these energy profiles, new systems can be designed more rationally to favor specific, highly selective reaction pathways. researchgate.net

| Catalyst System | Target Reaction Type | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Pd(II) with Quinoline-Pyridone Ligands | C-H Activation / Cross-Coupling | High regioselectivity in forming C-C bonds at specific positions on the diene. | snnu.edu.cn |

| Ni-Hydride with DTBM-SegPhos Ligand | Hydroalkylation / 1,2-Addition | Control over branched vs. linear selectivity in nucleophilic additions. | snnu.edu.cn |

| Rhodium(II)-Carbynoid | Single-Carbon Insertion | Skeletal editing to form novel pentadienyl structures. | nih.gov |

| [RuCl₂(p-cymene)]₂ | Oxidative Cross-Coupling | Stereoselective synthesis of (E,E)-dienes without the need for a base. | organic-chemistry.org |

Exploration of Underutilized Reaction Classes and Transformations

While Diels-Alder reactions dominate the known chemistry of this compound, its full synthetic potential remains untapped. Future growth will involve harnessing this compound in less conventional, yet powerful, transformations that can generate molecular complexity in new ways.

One such area is base-catalyzed isomerization. Research has shown that dienyl ethers can undergo a formal acs.org-proton shift when treated with a strong, non-nucleophilic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgacs.org In a model system involving a substituted 5-methoxypenta-1,3-diene, this transformation proceeded with high regioselectivity, yielding the isomerized conjugated vinyl ether as the major product over the competing nih.gov-proton shift pathway. acs.orgacs.org This "base walk" mechanism, which can be investigated through deuterium-labeling studies, offers a metal-free method for modifying the diene's structure. acs.orgacs.org

A more dramatic and emerging transformation is "skeletal editing" via single-carbon insertion. nih.gov Recent reports have demonstrated that Rh(II)-carbynoids can catalyze the insertion of a single carbon atom into the C(sp²)–C(sp²) single bond of a 1,3-diene. nih.gov This process transforms the diene into a pentadienyl cation, which can then be trapped by a variety of nucleophiles to create highly substituted and structurally diverse 1,3- or 1,4-dienes. nih.gov Applying this methodology to this compound could provide novel retrosynthetic disconnections and rapid access to complex molecular frameworks.

Furthermore, transition metal-catalyzed reactions like Ni-catalyzed hydroalkylation represent another underutilized strategy. snnu.edu.cn This approach allows for the coupling of the diene with simple ketones, representing an atom-economical method for constructing substituted allylic compounds. snnu.edu.cn

| Reaction Class | Catalyst/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| acs.org-Proton Shift | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Isomerized Conjugated Vinyl Ether | Metal-free, high regioselectivity for alkoxy dienes. | acs.orgacs.org |

| Single-Carbon Insertion | Rh(II)-Carbynoid | Multi-substituted 1,3- or 1,4-dienes | Skeletal editing via C-C bond insertion. | nih.gov |

| Hydroalkylation | Nickel-Hydride Complex | Substituted Allylic Compounds | Atom-economical C-C bond formation with ketones. | snnu.edu.cn |

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Adducts

As more complex reactions of this compound are developed, the challenge of unambiguously characterizing the resulting products becomes more acute. The formation of multiple regioisomers and stereoisomers necessitates the use of advanced analytical methods beyond simple one-dimensional NMR.

High-resolution, two-dimensional NMR spectroscopy is crucial for the structural elucidation of complex adducts. nih.gov Techniques like ¹H-¹H Correlation Spectroscopy (COSY), particularly high-resolution variants like COSY45, are essential for making definitive proton assignments, even in sterically hindered molecules where spectral overlap is common. nih.gov For determining stereochemistry and through-space proximities, the Nuclear Overhauser Effect (NOESY) is indispensable. Furthermore, ¹³C NMR is vital for verifying the carbon framework of the newly formed adducts. nih.gov In some cases, ¹H NMR can be used for real-time monitoring of reactions, such as the thermal retro-Diels-Alder process, allowing for the simultaneous observation of reactant consumption and product formation. researchgate.net

The most robust structural assignments are achieved by combining experimental data with theoretical calculations. nih.gov Ab initio geometry optimizations and DFT calculations can predict the lowest energy conformations of a molecule. nih.govresearchgate.net This information can then be correlated with experimental NMR data to explain observed anisotropic shielding effects and confirm conformational preferences, providing a deeper level of structural understanding. nih.gov For molecules that can be crystallized, single-crystal X-ray diffraction remains the gold standard for providing unequivocal proof of structure and stereochemistry.

| Technique | Type of Information Provided | Application Example | Reference |

|---|---|---|---|

| High-Resolution 2D NMR (COSY) | ¹H-¹H coupling networks for proton assignment. | Assigning protons in sterically crowded Diels-Alder adducts. | nih.gov |

| 2D NMR (NOESY) | Through-space proton-proton proximities. | Determining relative stereochemistry (e.g., endo/exo). | |

| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | Verifying the number of unique aryl carbons in adducts with slow-rotating phenyl groups. | nih.gov |

| DFT/Ab Initio Calculations | Low-energy conformations and theoretical NMR shifts. | Correlating calculated geometry with observed anisotropic shielding effects. | nih.govresearchgate.net |

| Single-Crystal X-ray Diffraction | Absolute molecular structure and stereochemistry. | Unambiguous characterization of a crystalline reaction product. | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1-Methoxypenta-1,3-diene in academic research?

- Methodological Answer : Synthesis of this compound can be achieved via modified Danishefsky methods using chiral or achiral precursors. For example, 1-Alkoxy-2-methyl-3-acyloxy-(E,E)-penta-1,3-dienes are prepared by reacting alkoxy-substituted dienes with acyloxy groups under palladium or copper catalysis . Cycloaddition reactions, such as those with acrylonitrile, require precise control of regioselectivity through electronic effects (e.g., methoxy groups directing endo/exo pathways) . Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to enhance stereochemical purity.

Q. How can researchers characterize the electronic structure of this compound?

- Methodological Answer : Electron Spin Resonance (ESR) spectroscopy is effective for studying radical intermediates formed during reactions. For cyclic dienes like cyclopenta-1,3-diene, hyperfine coupling constants (e.g., H1,4: 1.16 G; H2,3: 0.35 G) provide insights into electron distribution . Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) can detect this compound derivatives (e.g., [C5H8+H]+ ion at m/z 69.0704) in complex mixtures, aiding in real-time reaction monitoring .

Q. What cycloaddition reactions are most relevant to this compound?

- Methodological Answer : this compound participates in Diels-Alder reactions as a diene. For example, its reaction with propene forms bicyclic adducts via asynchronous transition states (TS3, Dl = 0.38), where methoxy groups influence orbital alignment and regioselectivity . Researchers should analyze substituent effects (e.g., electron-withdrawing vs. donating groups) using density functional theory (DFT) to predict product distributions.

Q. How to analyze kinetic data for reactions involving this compound?

- Methodological Answer : Spreadsheet tools (e.g., Excel, R) are critical for modeling dimerization kinetics. For buta-1,3-diene, rate constants are derived from concentration-time data using pseudo-first-order approximations . Researchers should validate kinetic models against experimental datasets and account for temperature-dependent activation energies (E/R ratios) .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of this compound in cycloadditions?

- Methodological Answer : Methoxy groups act as electron donors, stabilizing partial positive charges in transition states. In reactions with acrylonitrile, steric hindrance from substituents (e.g., methyl groups) shifts regioselectivity toward 1,2-cycloadducts over 1,4-products . Computational studies (e.g., B3LYP/6-31G*) reveal asynchronous bond formation in TS structures, where diene-dienophile orbital overlap dictates selectivity .

Q. How can researchers resolve contradictions in reported rate coefficients for ozone reactions with conjugated dienes?

- Methodological Answer : Discrepancies arise from substituent positioning (β vs. remote) and isomerism (cis/trans). For example:

| Compound | k298K (cm³ molecule⁻¹ s⁻¹) | Methodology |

|---|---|---|

| Buta-1,3-diene | 1.0 × 10⁻¹⁴ | Direct measurement |

| trans-Penta-1,3-diene | 1.2 × 10⁻¹⁴ | Trend extrapolation |

| Researchers should validate coefficients via laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) and adjust for solvent effects. |

Q. What computational methods model reaction intermediates of this compound?

- Methodological Answer : DFT (e.g., B3LYP/6-31G*) and ELF (Electron Localization Function) analyses map electron density in transition states. For example, TS3 in Diels-Alder reactions shows a GEDT (Global Electron Density Transfer) of 0.01e, indicating minor charge transfer . Coupled-cluster (CCSD(T)) methods improve accuracy for radical intermediates observed in ESR studies .

Q. How is the atmospheric stability of this compound assessed?

- Methodological Answer : Rate coefficients for ozone reactions are determined using smog chamber experiments coupled with GC-MS. For conjugated dienes, a baseline A value of 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ is adopted, with adjustments for methoxy substituents based on Hammett σ parameters . Researchers should also evaluate photolytic degradation pathways using UV-Vis spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.